Dihydromyrcene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Dihydromyrcene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
This in-depth guide provides a comprehensive overview of dihydromyrcene, a key intermediate in the fragrance and flavor industries with emerging potential in other chemical sectors. This document delves into its chemical and physical properties, synthesis methodologies, diverse applications, safety protocols, and analytical techniques, offering valuable insights for researchers, scientists, and professionals in drug development.
Chemical Identity and Nomenclature
Dihydromyrcene, a monoterpene hydrocarbon, is a structurally significant molecule. Its unique arrangement of atoms contributes to its characteristic properties and reactivity, making it a versatile precursor in chemical synthesis.
CAS Number: 2436-90-0[1]
Chemical Name: 3,7-Dimethylocta-1,6-diene[2]
Synonyms: Citronellene, β-Citronellene, 2,6-Dimethyl-2,7-octadiene[2]
Molecular Formula: C₁₀H₁₈[1][3]
Molecular Weight: 138.25 g/mol [1][2]
Chemical Structure:
Caption: Chemical structure of Dihydromyrcene.
Physicochemical Properties
The physical and chemical characteristics of dihydromyrcene are fundamental to its handling, application, and reactivity. These properties are summarized in the table below.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Mild, sweet, slightly balsamic, citrusy, floral, herbal | [3] |
| Boiling Point | 154-169 °C | [4] |
| Flash Point | 38-96 °C (closed cup) | [4] |
| Density | ~0.760 g/mL at 20-25 °C | [1] |
| Refractive Index | ~1.439 at 20 °C | [1] |
| Vapor Pressure | ~2.0-2.57 mmHg at 20-25 °C | [1][2] |
| Solubility | Insoluble in water; soluble in ethanol and organic solvents | [1] |
| logP (o/w) | ~4.2-4.756 | [1][2] |
Synthesis of Dihydromyrcene
The industrial production of dihydromyrcene is primarily achieved through the catalytic pyrolysis of pinane, which is derived from the hydrogenation of α-pinene, a major component of turpentine.[5] This process is a cornerstone of terpene chemistry, transforming a readily available natural product into a valuable chemical intermediate.
Synthesis Workflow
Caption: Industrial synthesis workflow of Dihydromyrcene from α-Pinene.
Detailed Experimental Protocol: Catalytic Pyrolysis of Pinane
The following protocol is a representative example of the synthesis of dihydromyrcene from pinane, based on principles outlined in the patent literature.[5][6]
Objective: To synthesize dihydromyrcene by the catalytic pyrolysis of pinane.
Materials:
-
cis-Pinane (starting material)
-
Catalyst (e.g., activated carbon, carbon filament)[6]
-
Inert carrier gas (e.g., Argon)[6]
-
Vaporizer
-
Cracking pipe with preheating and cracking sections
-
Cooler/Condenser
-
Receiving flask
-
Distillation apparatus
Procedure:
-
Vaporization: The liquid pinane is heated in a vaporizer to convert it into a gaseous state.
-
Preheating: The vaporized pinane is passed through a preheating section of a cracking pipe to bring it to the desired reaction temperature.
-
Catalytic Cracking: The preheated pinane vapor is then passed through a cracking section of the pipe, which is packed with a suitable catalyst. The reaction is typically carried out at temperatures ranging from 390 to 460 °C.[6] The pyrolysis of the pinane ring structure occurs, leading to the formation of an isomeric mixture rich in dihydromyrcene.
-
Cooling and Collection: The resulting gaseous mixture of isomers is passed through a cooler or condenser to liquefy the products, which are then collected in a receiving flask.
-
Purification: The collected liquid mixture is subjected to fractional distillation to separate the dihydromyrcene from other isomers and unreacted pinane. The high purity of the final product is crucial for its subsequent applications.
Causality of Experimental Choices:
-
Catalyst Selection: The choice of a carbon-based catalyst is critical for achieving high selectivity towards dihydromyrcene while minimizing the formation of unwanted byproducts.[6] These catalysts provide a large surface area for the reaction to occur efficiently.
-
Temperature Control: The reaction temperature is a key parameter that influences both the conversion rate of pinane and the selectivity for dihydromyrcene.[6] Optimal temperature control is necessary to maximize the yield of the desired product and prevent over-cracking to less desirable compounds.
-
Inert Atmosphere: The use of an inert carrier gas like argon prevents oxidation of the reactants and products at the high reaction temperatures.[6]
Applications of Dihydromyrcene
Dihydromyrcene's primary value lies in its role as a versatile chemical intermediate, particularly in the fragrance and flavor industries.
Fragrance Intermediate
The most significant application of dihydromyrcene is as a precursor for the synthesis of dihydromyrcenol .[1][7] Dihydromyrcenol is a widely used fragrance ingredient prized for its powerful and fresh lime, citrus, and floral scent. It is a key component in a vast array of consumer products, including:
-
Perfumes and colognes
-
Soaps and detergents
-
Shampoos and other personal care products
-
Household cleaners
The conversion of dihydromyrcene to dihydromyrcenol is typically achieved through a hydration reaction.
Other Fragrance and Flavor Applications
While its primary use is as an intermediate, dihydromyrcene itself possesses a pleasant, mild aroma and can be used directly in fragrance compositions to impart fresh, citrus, and herbal notes. It is also used as a starting material for the synthesis of other fragrance chemicals like citronellol and menthol.
Potential in Drug Development
The terpene structure of dihydromyrcene and its derivatives presents opportunities for exploration in medicinal chemistry. Terpenes are a class of natural products known for their diverse biological activities. While research in this area is still emerging, the chemical scaffold of dihydromyrcene could serve as a starting point for the synthesis of novel compounds with potential therapeutic properties.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling dihydromyrcene.
GHS Hazard Statements:
-
H226: Flammable liquid and vapor.[2]
-
H304: May be fatal if swallowed and enters airways.[2]
-
H315: Causes skin irritation.[2]
-
H317: May cause an allergic skin reaction.[2]
Precautionary Measures:
-
Ventilation: Work in a well-ventilated area or under a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.
-
Fire Safety: Use appropriate fire extinguishing media such as foam, dry chemical, or carbon dioxide.
Analytical Methods
The quality control and analysis of dihydromyrcene are essential to ensure its purity and suitability for various applications. Gas chromatography is the most common and effective technique for this purpose.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
GC is an ideal method for separating and quantifying the components of the volatile mixture produced during the synthesis of dihydromyrcene. When coupled with a mass spectrometer (GC-MS), it allows for the definitive identification of dihydromyrcene and any impurities.[8]
Typical GC Parameters (Illustrative Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS) is suitable for separating terpenes.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature ramp is used to effectively separate components with different boiling points. For example, an initial temperature of 60 °C held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 280 °C.
-
Carrier Gas: Helium or hydrogen is commonly used.
-
Detector: A Flame Ionization Detector (FID) is highly sensitive to hydrocarbons and is suitable for quantification. A Mass Spectrometer (MS) provides structural information for identification.
Data Analysis:
-
Quantification: The concentration of dihydromyrcene can be determined by comparing the peak area of the analyte to that of a known internal or external standard.
-
Identification: The retention time of the dihydromyrcene peak can be compared to that of a pure standard. With GC-MS, the mass spectrum of the peak can be compared to a library of known spectra for positive identification.
NMR and Mass Spectrometry Data:
PubChem provides access to 1H NMR, 13C NMR, and mass spectral data for dihydromyrcene, which can be used as a reference for structural confirmation.[2]
Conclusion
Dihydromyrcene stands as a testament to the power of chemical synthesis in transforming natural resources into valuable industrial products. Its journey from a component of turpentine to a key building block in the fragrance industry highlights the ingenuity of chemical engineering and process optimization. For researchers and professionals in drug development, the readily available and versatile chemical structure of dihydromyrcene offers a platform for the exploration of new molecular entities with potential biological activities. A thorough understanding of its properties, synthesis, and analysis is paramount for unlocking its full potential in both established and emerging fields.
References
- CN103232314A - Method for synthesizing dihydromyrcene by performing catalytic cracking on pinane - Google P
- RU2186758C1 - Method of synthesis of dihydromyrcene from cis-pinane - Google P
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dihydromyrcene, 2436-90-0 - The Good Scents Company. (URL: [Link])
- EP0170205A2 - Process for production of dihydromyrcenol and dihydromyrcenyl acetate - Google P
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Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (URL: [Link])
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"Process Of Preparation Of Dihydromyrcenol" - Quick Company. (URL: [Link])
- US3487118A - Preparation of dihydromyrcenol - Google P
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Method of manufacturing dihydromyrcenol from dihydromyrcenyl chloride - Justia Patents. (URL: [Link])
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Dihydromyrcene | C10H18 | CID 17090 - PubChem - NIH. (URL: [Link])
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Dihydromyrcenol | C10H20O | CID 29096 - PubChem. (URL: [Link])
- EP0464259A2 - Process for the preparation of dihydromyrcenol from dihydromyrcenyle chloride - Google P
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Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene - Agilent. (URL: [Link])
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(PDF) A Gas Chromatography Method for Simultaneous Quantification of Inorganic Gases and Light Hydrocarbons Generated in Thermochemical Processes - ResearchGate. (URL: [Link])
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Isolation and NMR Spectral Studies of Dihydromyricetin - Journal of Pharmacognosy and Phytochemistry. (URL: [Link])
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The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitori. (URL: [Link])
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Determination of Dihydromyricetin in Cassia ferruginea (Schrad.) DC. by Quantitative 1H NMR (qHNMR) - ResearchGate. (URL: [Link])
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Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction - ResearchGate. (URL: [Link])
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Dihydromyrcene Extra pure - World's Leading Aroma Chemical Manufacturer, Supplier and Exporter - Privi. (URL: [Link])
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